Glucoraphenin (potassium)
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Overview
Description
Glucoraphenin (potassium) is a glucosinolate compound found predominantly in cruciferous vegetables such as radishes and broccoli . It is the potassium salt form of glucoraphenin, which is known for its potential health benefits, including anti-cancer properties. Glucoraphenin is converted into sulforaphene by the enzyme myrosinase, which is believed to be responsible for its chemopreventive activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of glucoraphenin (potassium) involves the extraction of glucosinolates from cruciferous vegetables. One method includes preparing an aqueous extract, contacting it with an adsorbent, and then removing the adsorbent to obtain a glucosinolate-containing extract . This extract is then dried and mixed with a solvent to form a suspension, which is clarified and contacted with a catalyst. Hydrogen is introduced to obtain a chemoprotectant precursor-enriched extract .
Industrial Production Methods
Industrial production of glucoraphenin (potassium) typically involves large-scale extraction from radish seeds or other cruciferous vegetables. The process includes steps such as aqueous extraction, adsorption, drying, and hydrogenation to enrich the extract with glucoraphenin .
Chemical Reactions Analysis
Types of Reactions
Glucoraphenin (potassium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of glucoraphenin to sulforaphene by the enzyme myrosinase.
Hydrolysis: The hydrolysis of glucoraphenin by myrosinase results in the formation of sulforaphene.
Common Reagents and Conditions
Myrosinase: This enzyme is crucial for the hydrolysis of glucoraphenin to sulforaphene.
Hydrogen: Used in the hydrogenation process during the preparation of glucoraphenin-enriched extracts.
Major Products Formed
Scientific Research Applications
Glucoraphenin (potassium) has a wide range of scientific research applications:
Mechanism of Action
Glucoraphenin exerts its effects primarily through its conversion to sulforaphene by the enzyme myrosinase . Sulforaphene acts as a chemopreventive agent by inducing apoptosis and inhibiting the proliferation of cancer cells . It also exhibits anti-inflammatory and antioxidant activities, contributing to its overall health benefits .
Comparison with Similar Compounds
Similar Compounds
Glucoraphasatin: Another glucosinolate found in radishes, which can be converted to glucoraphenin and subsequently to sulforaphene.
Sulforaphane: A related isothiocyanate derived from glucoraphanin, known for its potent anti-cancer properties.
Uniqueness
Glucoraphenin (potassium) is unique due to its specific conversion to sulforaphene, which has distinct chemopreventive properties. While similar compounds like glucoraphasatin and sulforaphane share some biological activities, glucoraphenin’s specific pathway and its potassium salt form provide unique advantages in terms of stability and bioavailability .
Properties
Molecular Formula |
C12H20KNO10S3 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
potassium;[(Z)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |
InChI |
InChI=1S/C12H21NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21);/q;+1/p-1/b5-3+,13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1 |
InChI Key |
SPAAOAFFSVKBJP-SMHDNHKFSA-M |
Isomeric SMILES |
CS(=O)/C=C/CC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
CS(=O)C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
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